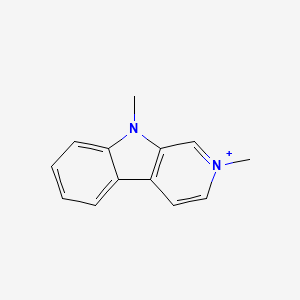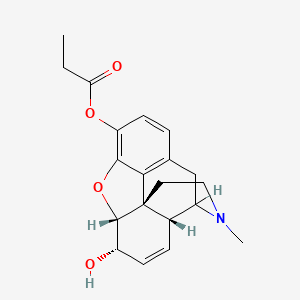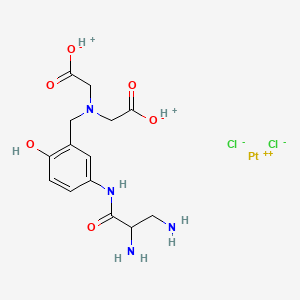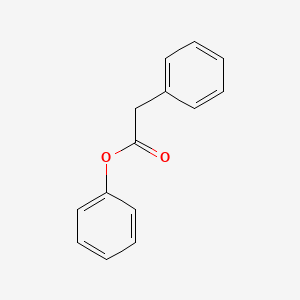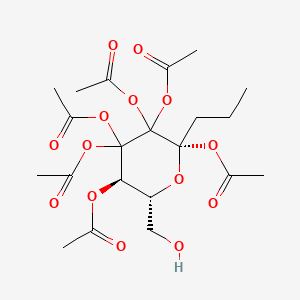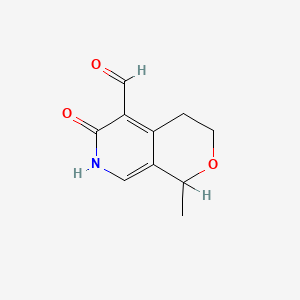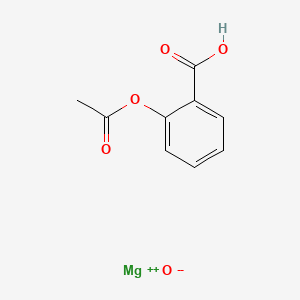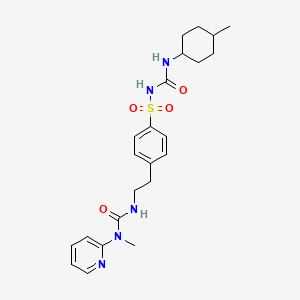
Glisamuride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glisamuride is a second-generation sulfonylurea with antihyperglycemic activity. Like other larger sulfonylurea compounds, glisamuride appears to exert greater binding affinity for peroxisome proliferator-activated receptor gamma (PPARgamma) agonistic activity among most of the first and second-generation agents.
Aplicaciones Científicas De Investigación
GLIS Proteins in Stem Cell Research
GLIS1 in Pluripotency Induction : GLIS1 is noted for its role in multi-level epigenetic and metabolic remodeling in stem cells, facilitating the induction of pluripotency. It aids in reprogramming senescent cells and improving genome stability, particularly during early phases of reprogramming (Li et al., 2020).
GLIS1-3 in Stem and Progenitor Cell Differentiation : The GLI-similar (GLIS) transcription factors, including GLIS1, GLIS2, and GLIS3, are implicated in reprogramming and differentiation of various stem and progenitor cell populations. GLIS1, in particular, significantly enhances the efficiency of generating induced pluripotent stem cells (iPSCs) from somatic cells (Scoville et al., 2017).
GLIS Proteins in Cellular Reprogramming : The family of GLIS proteins, specifically hGlis1-3, has shown differential involvement in the cellular reprogramming of human somatic cells. This highlights their potential in developing new reprogramming strategies using Glis family proteins (Lee et al., 2017).
GLIS1 in Direct Reprogramming of Somatic Cells : GLIS1, when expressed with other transcription factors, enhances the generation of iPSCs from both mouse and human fibroblasts. This demonstrates its effective role in direct reprogramming of somatic cells during iPSC generation (Maekawa et al., 2011).
Propiedades
Número CAS |
52430-65-6 |
|---|---|
Nombre del producto |
Glisamuride |
Fórmula molecular |
C23H31N5O4S |
Peso molecular |
473.6 g/mol |
Nombre IUPAC |
1-methyl-3-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-1-pyridin-2-ylurea |
InChI |
InChI=1S/C23H31N5O4S/c1-17-6-10-19(11-7-17)26-22(29)27-33(31,32)20-12-8-18(9-13-20)14-16-25-23(30)28(2)21-5-3-4-15-24-21/h3-5,8-9,12-13,15,17,19H,6-7,10-11,14,16H2,1-2H3,(H,25,30)(H2,26,27,29) |
Clave InChI |
UIXYQZIHFQKFOZ-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3 |
SMILES canónico |
CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3 |
Otros números CAS |
74680-07-2 |
Sinónimos |
HB 180 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(3-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propane-1,2-diol](/img/structure/B1194820.png)
